L-Valine tert.butyl amide L-Valine tert.butyl amide
Brand Name: Vulcanchem
CAS No.: 72669-49-9
VCID: VC21536594
InChI: InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m0/s1
SMILES: CC(C)C(C(=O)NC(C)(C)C)N
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

L-Valine tert.butyl amide

CAS No.: 72669-49-9

VCID: VC21536594

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

L-Valine tert.butyl amide - 72669-49-9

Description

L-Valine tert-butyl amide is a derivative of the amino acid L-valine, where the carboxyl group is replaced by a tert-butyl amide group. This compound is of interest in various fields due to its unique properties and applications. It is identified by the CAS Registry Number 72669-49-9 and has the empirical formula C₉H₂₀N₂O .

Applications

L-Valine tert-butyl amide is utilized in several industries:

  • Pharmaceutical Development: It serves as a building block in synthesizing pharmaceuticals, particularly those targeting metabolic disorders .

  • Protein Engineering: Used to modify proteins, enhancing their stability and functionality .

  • Food Industry: Acts as a flavor enhancer in food formulations .

  • Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties .

  • Metabolic Studies: Utilized to understand amino acid pathways, providing insights into nutrition and health sciences .

Research Findings

Research on L-Valine tert-butyl amide highlights its potential in metabolic studies and protein engineering. Its unique structure allows for the development of drugs with improved efficacy, particularly in targeting metabolic disorders . Additionally, its role in protein modification is crucial for creating more effective enzymes and therapeutic proteins .

CAS No. 72669-49-9
Product Name L-Valine tert.butyl amide
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name (2S)-2-amino-N-tert-butyl-3-methylbutanamide
Standard InChI InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m0/s1
Standard InChIKey SIZVNUMWTAXYAR-ZETCQYMHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC(C)(C)C)N
SMILES CC(C)C(C(=O)NC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)NC(C)(C)C)N
Synonyms 72669-49-9;H-Val-NHtBu;L-Valinetert.butylamide;AC1Q1NQW;AC1Q1NQX;H-Val-NhtbuHydrochloride;L-Valinetert-butylamide;L-Valinetert.butylamide;N-tert-Butyl-L-valinamide;SCHEMBL355353;ZINC2561140;AKOS010390256;AM82388;AJ-40680;KB-53442;FT-0693789;(2S)-2-Amino-N-Tert-Butyl-3-Methyl-Butanamide
PubChem Compound 7020205
Last Modified Jul 19 2023

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